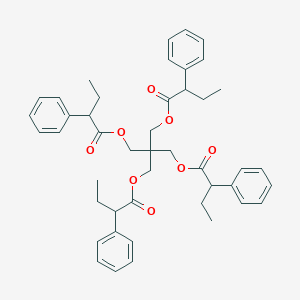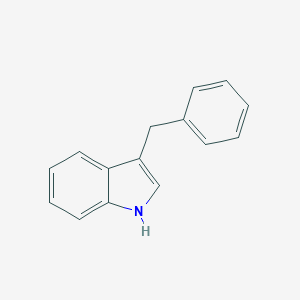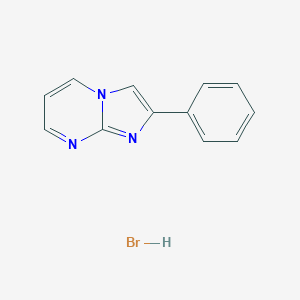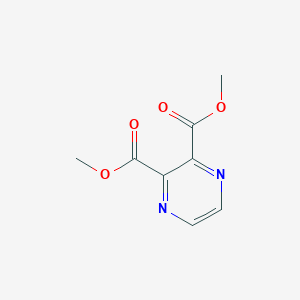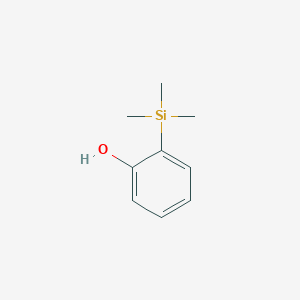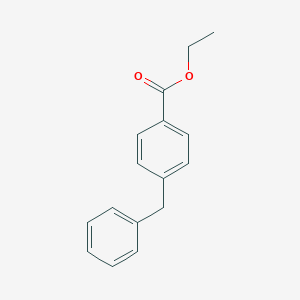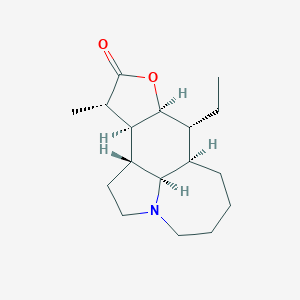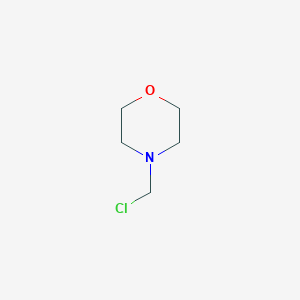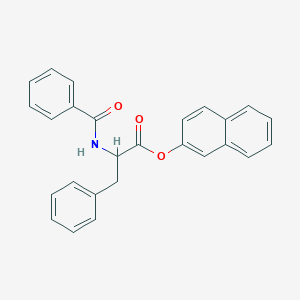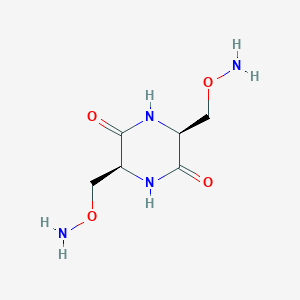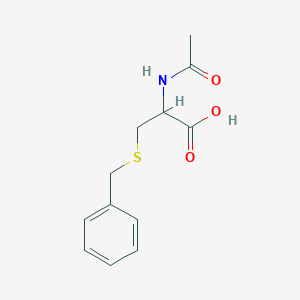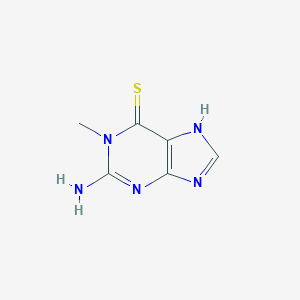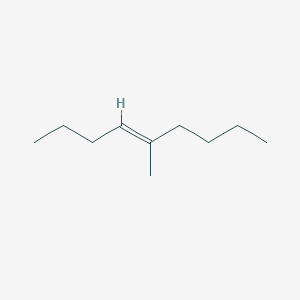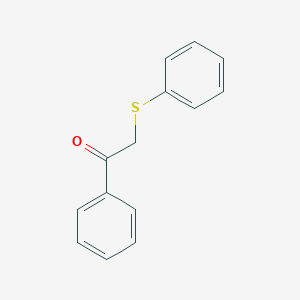
Phenacyl phenyl sulfide
Descripción general
Descripción
Phenacyl phenyl sulfide (PPS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, odorless solid that is soluble in organic solvents and insoluble in water. PPS is also known as tear gas, as it was initially developed as a riot control agent. However, due to its potential toxicity, it is now primarily used in scientific research.
Mecanismo De Acción
PPS is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, PPS increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause various physiological effects, including lacrimation, salivation, and respiratory distress.
Efectos Bioquímicos Y Fisiológicos
PPS has been shown to cause various biochemical and physiological effects in animal models. These effects include inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the synaptic cleft, and activation of the cholinergic system. PPS has also been shown to cause oxidative stress and inflammation in various organs, including the liver and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPS is a useful tool in scientific research due to its potent inhibitory effect on acetylcholinesterase. It is also relatively easy to synthesize and has a long shelf life. However, PPS is highly toxic and can cause severe respiratory distress, making it difficult to handle in the laboratory. Additionally, PPS is not selective for acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.
Direcciones Futuras
There are several future directions for research on PPS. One area of interest is the development of safer and more selective inhibitors of acetylcholinesterase. Another area of interest is the use of PPS as a tool to study the cholinergic system and its role in various physiological processes. Additionally, PPS could be used to study the effects of oxidative stress and inflammation on various organs and tissues. Finally, PPS could be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and other neurological disorders.
Aplicaciones Científicas De Investigación
PPS has been used in scientific research in various fields such as pharmacology, toxicology, and biochemistry. It is primarily used as a tool to study the mechanism of action of enzymes and proteins. PPS is also used as a substrate for the detection of certain enzymes, such as acetylcholinesterase.
Propiedades
Número CAS |
16222-10-9 |
|---|---|
Nombre del producto |
Phenacyl phenyl sulfide |
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
MRLUWCIEBHJONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
Otros números CAS |
16222-10-9 |
Sinónimos |
phenacyl phenyl sulfide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


